molecular formula C17H13F3N4O3 B1193505 SMU-Z1

SMU-Z1

Cat. No. B1193505
M. Wt: 378.3112
InChI Key: NDXRKYCETUZOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.

Scientific Research Applications

TLR1/2 Agonist Suppresses Leukemia Cancer Cell Growth

SMU-Z1, identified as a potent small molecule agonist, specifically activates Toll-like receptor 2 (TLR2) through its association with TLR1. This activation leads to the promotion of murine splenocyte proliferation and upregulation of CD8+ T cells, NK cells, and DCs, showcasing significant antitumor effects in a murine leukemia model. Notably, the administration of SMU-Z1 resulted in the disappearance of induced tumors in a subset of the mice studied, highlighting its potential as a promising immune adjuvant property and antitumor immunity agent (Cen et al., 2019).

Enhances Reversal of HIV-1 Latency

In the context of HIV-1, SMU-Z1 has been shown to enhance the reversal of HIV-1 latency and promote NK cell-induced suppression of HIV-1-infected autologous CD4+ T cells. This dual-functionality suggests that SMU-Z1 not only activates latent HIV-1 transcription but also enhances the cytotoxic function of NK cells, making it a promising candidate for eradicating HIV-1 reservoirs as part of the "shock-and-kill" strategy (Duan et al., 2021).

properties

Product Name

SMU-Z1

Molecular Formula

C17H13F3N4O3

Molecular Weight

378.3112

IUPAC Name

2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3

InChI Key

NDXRKYCETUZOSA-UHFFFAOYSA-N

SMILES

OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SMU-Z1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.